molecular formula C7H5ClN2O2S B13608281 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione

3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B13608281
M. Wt: 216.65 g/mol
InChI Key: HQDBXRPKHLTLKE-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione: is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 5th position, and a dione structure at the 1lambda6,2 positions. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often include:

    Temperature: Elevated temperatures (around 100-150°C)

    Solvent: Polar solvents like ethanol or acetic acid

    Catalyst: Acidic catalysts such as sulfuric acid or polyphosphoric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione structure to diols.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation Products: Sulfoxides and sulfones

    Reduction Products: Diols

    Substitution Products: Amino or thiol-substituted benzothiazoles

Scientific Research Applications

3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorobenzothiazole
  • 3-Amino-2-chlorobenzothiazole
  • 5-Amino-6-chlorobenzothiazole

Uniqueness

3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione is unique due to its specific substitution pattern and dione structure, which confer distinct chemical reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit enhanced potency or selectivity in certain applications.

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

5-chloro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C7H5ClN2O2S/c8-4-1-2-6-5(3-4)7(9)10-13(6,11)12/h1-3H,(H2,9,10)

InChI Key

HQDBXRPKHLTLKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NS2(=O)=O)N

Origin of Product

United States

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